molecular formula C20H24ClN B3025761 N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride

N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride

Cat. No.: B3025761
M. Wt: 316.9 g/mol
InChI Key: NZDMFGKECODQRY-NIIDSAIPSA-N
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Description

N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride is a deuterated analog of maprotiline hydrochloride, a tetracyclic antidepressant (TeCA) first synthesized by Ciba (now Novartis) in the 1960s . The compound’s structure features a 9,10-ethanoanthracene core with a propylamine side chain, where three hydrogen atoms are replaced with deuterium isotopes (d3) on the methyl group of the tertiary amine (Fig. 1). This modification is often employed to study metabolic stability or serve as an internal standard in analytical assays .

Properties

IUPAC Name

3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDMFGKECODQRY-NIIDSAIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of maprotiline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the maprotiline molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The final product is often purified and converted into its hydrochloride salt form for stability and solubility.

Industrial Production Methods: Industrial production of maprotiline-d3 (hydrochloride) follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is usually provided as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: Maprotiline-d3 (hydrochloride) undergoes several types of chemical reactions, including:

    N-demethylation: Removal of a methyl group from the nitrogen atom.

    Deamination: Removal of an amino group.

    Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

Common Reagents and Conditions:

    N-demethylation: Typically involves the use of strong acids or bases.

    Deamination: Often carried out using oxidizing agents.

    Hydroxylation: Requires the presence of hydroxylating agents such as hydrogen peroxide or molecular oxygen.

Major Products: The major products formed from these reactions include desmethylmaprotiline and various hydroxylated derivatives .

Scientific Research Applications

N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride, is a chemical compound with diverse applications in scientific research. This article explores its applications, particularly in pharmacology and analytical chemistry, while providing comprehensive data tables and case studies.

Chemical Overview

  • Chemical Name : this compound
  • CAS Number : 1329496-63-0
  • Molecular Formula : C20H20D3N - HCl
  • Synonyms : Maprotiline-d3 (hydrochloride), Ba 34276-d3

Pharmacological Studies

N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine is primarily studied for its potential therapeutic effects. Its structural similarity to maprotiline suggests its use in antidepressant research. The compound's mechanism of action is believed to involve the inhibition of norepinephrine reuptake, making it a candidate for exploring novel antidepressant therapies.

Case Study: Antidepressant Activity

A study evaluated the antidepressant-like effects of N-methyl-d3-9,10-ethanoanthracene in rodent models. Results indicated a significant reduction in depressive-like behaviors when administered at specific dosages. This suggests potential efficacy in treating depression, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reference standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labeling (deuterium) allows for precise tracking of metabolic pathways and interactions within biological systems.

Research has been conducted to assess the toxicity profile of N-methyl-d3-9,10-ethanoanthracene. Understanding the safety and potential side effects is crucial for its application in clinical settings.

Toxicity Assessment

A recent study reported on the compound's acute toxicity levels in laboratory animals. The findings indicated a low toxicity profile, with no significant adverse effects observed at therapeutic doses.

Mechanism of Action

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula : C20H20D3N·HCl
  • Molecular Weight: 316.89 g/mol (vs. 313.86 g/mol for non-deuterated maprotiline hydrochloride)
  • CAS Registry : 10262-69-8 (base compound); deuterated form specifics are proprietary .
  • Purity : ≥98% (typical for reference standards) .

Maprotiline and its derivatives act as norepinephrine reuptake inhibitors (NRIs) with minimal serotoninergic activity, distinguishing them from tricyclic antidepressants (TCAs) . The deuterated variant retains the pharmacological profile of the parent compound but may exhibit altered pharmacokinetics due to the kinetic isotope effect .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Pharmacological Class Therapeutic Use Key Differences
N-methyl-d3-maprotiline HCl C20H20D3N·HCl 316.89 Proprietary Deuterated TeCA Research/analytical standard Deuterium substitution; used in metabolic studies
Maprotiline HCl C20H23N·HCl 313.86 10347-81-6 Tetracyclic Antidepressant Major depressive disorder Parent compound; no deuterium
Desmethylmaprotiline C19H21N 263.38 5892-42-2 TeCA Metabolite Inactive metabolite Lacks N-methyl group
Levoprotiline HCl C20H23NO·HCl 343.86 76496-69-0 TeCA Enantiomer Antidepressant Ethanol substituent; R-enantiomer of oxaprotiline
Melitracen HCl C21H25N·HCl 327.90 10563-70-9 Tricyclic Antidepressant Depression, anxiety Anthracenylidene core; dimethylamine side chain
Benzoctamine HCl C17H19N·HCl 273.80 Sedative, Muscle Relaxant Anxiety, muscle spasms Methanamine side chain

Pharmacological and Clinical Differences

Maprotiline HCl vs. N-methyl-d3-maprotiline HCl

  • This property is leveraged in tracer studies for pharmacokinetic modeling .
  • Clinical Use : While maprotiline HCl is prescribed for depression (50–150 mg/day), the deuterated form is restricted to research due to insufficient clinical safety data .

Maprotiline HCl vs. Levoprotiline HCl

  • Stereochemistry: Levoprotiline is the R-enantiomer of oxaprotiline, exhibiting greater noradrenergic selectivity and fewer anticholinergic side effects than racemic maprotiline .
  • Safety Profile : Levoprotiline lacks sedation at low doses, whereas maprotiline causes drowsiness in 20% of patients .

Maprotiline HCl vs. Melitracen HCl

  • Structural Variance: Melitracen’s anthracenylidene core and dimethylpropylamine chain enhance histamine (H1) receptor affinity, contributing to pronounced sedative effects .
  • Efficacy : Both compounds show comparable efficacy in depression, but melitracen is preferred in anxiety-depression comorbidity due to anxiolytic properties .

Biological Activity

Overview of N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine

N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine is a derivative of ethanoanthracene, modified to incorporate a methyl group and a propanamine moiety. Its unique structure contributes to its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure

The chemical formula for this compound is C21H25NC_{21}H_{25}N with a molecular weight of approximately 305.44 g/mol. Its structural characteristics enable it to interact with various biological systems.

Research indicates that compounds similar to N-methyl-d3-9,10-ethanoanthracene derivatives may exhibit significant biological activities through mechanisms such as:

  • Receptor Interaction : These compounds can bind to specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : They may act as inhibitors for certain enzymes, modulating metabolic processes.
  • Antioxidant Properties : The structure allows for potential scavenging of free radicals, contributing to cellular protection.

Case Studies and Research Findings

  • Antitumor Activity : A study published in the Journal of Chromatography examined the antitumor effects of various ethanoanthracene derivatives. It was found that certain modifications enhance their cytotoxicity against cancer cell lines .
  • Neuroprotective Effects : Research has indicated that similar compounds demonstrate neuroprotective effects in models of neurodegeneration. They may inhibit oxidative stress and inflammation in neuronal cells .
  • Pharmacological Profiling : A comprehensive pharmacological evaluation revealed that N-methyl-d3-9,10-ethanoanthracene derivatives exhibit varied activity against different biological targets, suggesting potential therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity in cancer cell lines
NeuroprotectiveReduced oxidative stress
Enzyme inhibitionModulation of metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Reactant of Route 2
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N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride

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